![molecular formula C5H4OS B041791 Thiophene-2-carbaldehyde CAS No. 98-03-3](/img/structure/B41791.png)
Thiophene-2-carbaldehyde
Overview
Description
Thiophene-2-carbaldehyde is an organosulfur compound with the formula C4H3SCHO . It is a colorless liquid that often appears amber after storage . It is a versatile precursor to many drugs including eprosartan, Azosemide, and Teniposide . It is used in the preparation of beta-aryl-beta-amino acids and urea derivatives .
Synthesis Analysis
Thiophene-2-carbaldehyde can be synthesized by various methods. For instance, it can be polymerized by hydrochloric acid as a catalyst in alcohol as a solvent . It is also used in the synthesis of unsaturated ketones, which serve as antiviral and cytotoxic agents . In another study, different α, β unsaturated ketones (chalcones) containing thiophene were synthesized from
Scientific Research Applications
- Thiophene derivatives have gained prominence as potential biologically active compounds. Researchers explore their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Notable examples include suprofen (with a 2-substituted thiophene framework) as a nonsteroidal anti-inflammatory drug and articaine (a 2,3,4-trisubstituted thiophene) used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Thiophene derivatives contribute significantly to organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Researchers employ condensation reactions (such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis) to synthesize thiophene derivatives .
- High-resolution photoemission spectroscopy (HRPES) studies track the adsorption structure of 2-thiophenecarboxaldehyde on semiconductor surfaces like Ge (100)-2 × 1 .
- Different adsorption structures, including S-dative bonded, [4 + 2] cycloadduct, and [2 + 2]-C=O cycloadduct, have been identified .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Synthetic Chemistry and Heterocyclization
Surface Science and Adsorption Studies
Chemical Intermediates and Reactions
properties
IUPAC Name |
thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDBTRUORMMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052656 | |
Record name | Thiophene-2-carbaldehyde | |
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Molecular Weight |
112.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Thiophenecarboxaldehyde | |
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Boiling Point |
75.00 to 77.00 °C. @ 11.00 mm Hg | |
Record name | 2-Thiophenecarboxaldehyde | |
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Vapor Pressure |
0.55 [mmHg] | |
Record name | 2-Thiophenecarboxaldehyde | |
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Product Name |
Thiophene-2-carbaldehyde | |
CAS RN |
98-03-3 | |
Record name | 2-Thiophenecarboxaldehyde | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Record name | Thiophene-2-carbaldehyde | |
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Record name | Thiophene-2-carbaldehyde | |
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Record name | THIOPHENE-2-CARBOXALDEHYDE | |
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Record name | 2-Thiophenecarboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of thiophene-2-carbaldehyde?
A1: Thiophene-2-carbaldehyde has the molecular formula C5H4OS and a molecular weight of 112.17 g/mol. [] ()
Q2: What spectroscopic techniques are commonly used to characterize thiophene-2-carbaldehyde?
A2: Common spectroscopic methods include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), UV-Vis spectroscopy, and Mass spectrometry (MS). These techniques provide information about the functional groups, structure, and electronic properties of the molecule. [, , , ] (, , , )
Q3: How can thiophene-2-carbaldehyde be synthesized?
A4: Several synthetic routes exist, including: * Reaction of thiophene with butyllithium followed by dimethylformamide (DMF). [] () * Trifluoromethylation of furfural and thiophene-2-carbaldehyde trifluoroacetates with xenon difluoride (XeF2) and trifluoroacetic acid (CF3COOH). [] ()
Q4: What are some common reactions of thiophene-2-carbaldehyde?
A5: Thiophene-2-carbaldehyde is a versatile building block for various organic reactions, including: * Aldol Condensation: Reacts with ketones or aldehydes under basic conditions to form α,β-unsaturated carbonyl compounds. [, , ] (, , ) * Schiff Base Formation: Condenses with primary amines to form Schiff bases, which are valuable ligands in coordination chemistry. [, , , , , , ] (, , , , , , ) * Wittig Reaction: Reacts with phosphonium ylides to form alkenes, allowing for carbon-carbon bond formation. [] () * Cyclization Reactions: Can undergo various cyclization reactions to form heterocyclic compounds, such as thieno[2,3-c]furans and furo[3,4-b]pyridines. [] () * Polymerization: Can be polymerized to form polythiophenes, which are conducting polymers with applications in organic electronics. [] ()
Q5: What are some potential applications of thiophene-2-carbaldehyde and its derivatives?
A6: Applications include:* Corrosion inhibitors: Thiophene-2-carbaldehyde derivatives, particularly those containing nitrogen and sulfur heteroatoms, have shown promising corrosion inhibition properties for mild steel in acidic environments. [, ] (, )* Antimicrobial agents: Studies have investigated the antimicrobial potential of thiophene-2-carbaldehyde derivatives, particularly Schiff bases and their metal complexes, against various bacteria and fungi. [, , ] (, , )* Fluorescent sensors: Compounds like 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) have shown potential as fluorescent sensors for specific metal ions, such as Fe3+. [] ()* Organic electronics: Polythiophenes, synthesized from thiophene-2-carbaldehyde, are promising materials for organic electronics due to their electrical conductivity and semiconducting properties. [] ()* Covert marking pigments: 4H-Thieno[3,2-c]chromene-2-carbaldehydes, synthesized from thiophene-2-carbaldehyde derivatives, have potential applications as covert marking pigments due to their photophysical properties. [] ()
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